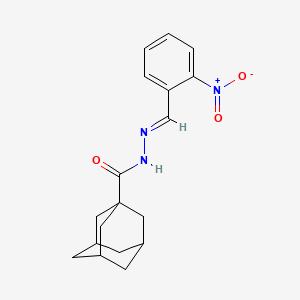![molecular formula C15H12N2O2S B5813315 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, also known as GW501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, its usage has been prohibited due to its potential to cause cancer in animal studies. Despite its ban, the compound continues to be of interest to researchers due to its potential applications in scientific research.
Wirkmechanismus
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide works by activating the PPARδ receptor, which regulates the expression of genes involved in energy metabolism. This activation leads to an increase in the expression of genes involved in the oxidation of fatty acids and glucose metabolism, resulting in increased endurance and improved metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the expression of genes involved in fatty acid oxidation and glucose metabolism. It has also been found to increase the expression of genes involved in mitochondrial biogenesis, resulting in increased endurance. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has several advantages for lab experiments. It has been found to be a potent activator of the PPARδ receptor, making it useful for studying the effects of PPARδ activation on gene expression and metabolism. However, its usage is limited due to its potential to cause cancer in animal studies.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide. One area of interest is the development of safer PPARδ agonists that do not have the potential to cause cancer. Another area of interest is the identification of the specific mechanisms by which this compound exerts its effects on metabolism and endurance. Additionally, there is potential for the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases and cancer.
Synthesemethoden
The synthesis of 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide involves the condensation of 2-thiophenecarboxylic acid with indole-3-carboxaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then acetylated with acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been found to have various applications in scientific research. It has been shown to increase endurance and improve metabolism in animal studies. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c16-14(18)9-17-8-11(10-4-1-2-5-12(10)17)15(19)13-6-3-7-20-13/h1-8H,9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYVIXDZRZASBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5813232.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B5813258.png)
![3-(methylthio)-1-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B5813281.png)
![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)


![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)